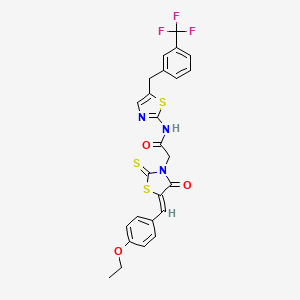
(Z)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C25H20F3N3O3S3 and its molecular weight is 563.63. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitubercular Activity
Research into rhodanine-3-acetic acid derivatives, closely related to the queried compound, has shown promising antimicrobial properties. These derivatives exhibit significant activity against a variety of mycobacteria, including Mycobacterium tuberculosis, and other bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). The study identified several structure-activity relationships that could guide the development of new antimicrobial agents M. Krátký, J. Vinšová, J. Stolaříková, 2017.
Anticancer Activity
A series of 4-thiazolidinones containing the benzothiazole moiety has been evaluated for anticancer activity, revealing some compounds with significant effects on leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines. This demonstrates the potential of such compounds in cancer therapy, providing a basis for further investigation into related molecules D. Havrylyuk, L. Mosula, B. Zimenkovsky, O. Vasylenko, A. Gzella, R. Lesyk, 2010.
Anti-inflammatory Activity
Derivatives of the queried compound have shown anti-inflammatory activity in experimental models. This suggests potential applications in developing new anti-inflammatory agents, highlighting the importance of structural modifications to enhance efficacy and reduce toxicity K. Sunder, Jayapal Maleraju, 2013.
Supramolecular Structures and Hydrogen Bonding
Research into similar 2-thioxothiazolidin-4-ones has elucidated their supramolecular structures, revealing hydrogen-bonded dimers, chains, and sheets. These findings have implications for designing new materials and drugs with specific physical and chemical properties P. Delgado, J. Quiroga, J. Cobo, J. N. Low, C. Glidewell, 2005.
Antioxidant and Anti-inflammatory Compounds
Novel thiazolidinone derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory properties. Some of these compounds exhibited significant activity in various assays, suggesting their potential use in treating oxidative stress-related diseases and inflammation Satish Koppireddi, Jayaram Reddy Komsani, Sreenivas K. Avula, S. Pombala, Satishbabu Vasamsetti, S. Kotamraju, R. Yadla, 2013.
Hypoglycemic and Hypolipidemic Activity
Thiazolidinedione derivatives have been investigated for their hypoglycemic and hypolipidemic effects in type-2 diabetes models. This research indicates the therapeutic potential of these compounds in managing blood glucose and lipid levels, offering a promising direction for diabetes treatment Sonali Mehendale-Munj, R. Ghosh, C. Ramaa, 2011.
Eigenschaften
IUPAC Name |
2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3N3O3S3/c1-2-34-18-8-6-15(7-9-18)12-20-22(33)31(24(35)37-20)14-21(32)30-23-29-13-19(36-23)11-16-4-3-5-17(10-16)25(26,27)28/h3-10,12-13H,2,11,14H2,1H3,(H,29,30,32)/b20-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGTVROFRDYNMV-NDENLUEZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=NC=C(S3)CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=NC=C(S3)CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(5-(4-ethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(5-(3-(trifluoromethyl)benzyl)thiazol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

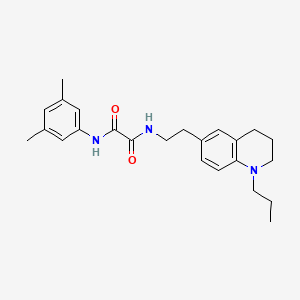
![5-chloro-2-methoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2816131.png)
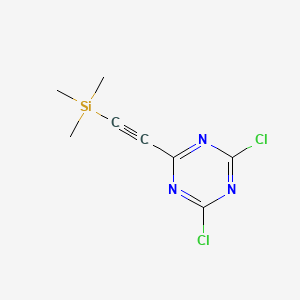
![N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B2816134.png)
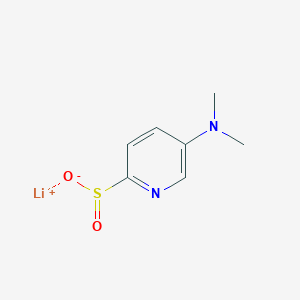
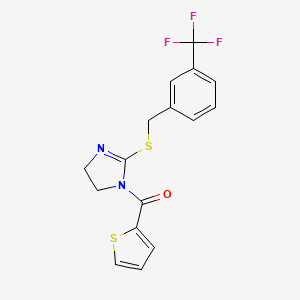
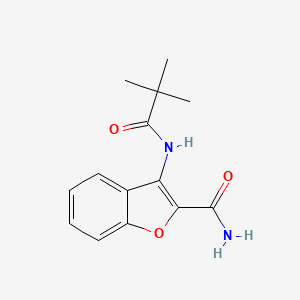

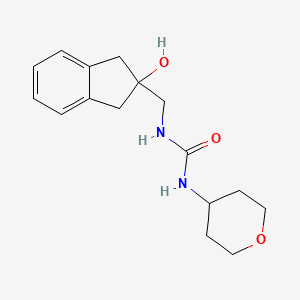
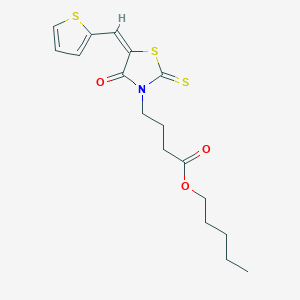
![5-methyl-N-(5-(4-phenyltetrahydro-2H-pyran-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2816144.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)thiophene-2-carboxamide](/img/structure/B2816146.png)
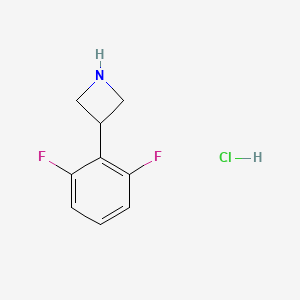
![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2816151.png)